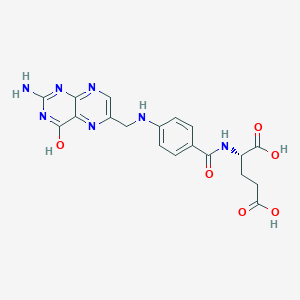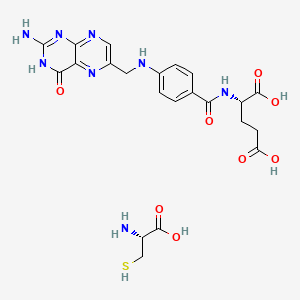
ketoconazole
Descripción general
Descripción
El ketoconazol es un agente antifúngico imidazólico utilizado para tratar una variedad de infecciones fúngicas. Fue descubierto por primera vez en 1976 por Janssen Pharmaceutica e introducido en 1977 . El ketoconazol es conocido por su capacidad para inhibir la síntesis de ergosterol, un componente crucial de las membranas celulares fúngicas, lo que previene el crecimiento fúngico . Se utiliza tanto tópicamente como por vía oral, aunque su uso oral ha disminuido debido a posibles efectos secundarios .
Mecanismo De Acción
El ketoconazol ejerce sus efectos antifúngicos inhibiendo la enzima 14-α-esterol desmetilasa, una enzima del citocromo P450 involucrada en la conversión de lanosterol a ergosterol . Esta inhibición interrumpe la síntesis de ergosterol, lo que lleva a un aumento de la permeabilidad de la membrana y, en última instancia, a la muerte de las células fúngicas . Además, el ketoconazol tiene propiedades antiandrogénicas y antiglucocorticoides, lo que lo hace útil en el tratamiento de afecciones como el síndrome de Cushing .
Compuestos similares:
Fluconazol: Otro antifúngico azólico con un mecanismo de acción similar pero mejor absorción y menos efectos secundarios.
Itraconazol: Un antifúngico triazólico con un espectro de actividad más amplio y menor toxicidad en comparación con el ketoconazol.
Clotrimazol: Un antifúngico azólico más antiguo que se usa principalmente para aplicaciones tópicas.
Unicidad del ketoconazol: El ketoconazol fue el primer antifúngico azólico activo por vía oral y tiene una combinación única de propiedades antifúngicas, antiandrogénicas y antiglucocorticoides . su uso ha disminuido debido a su potencial para efectos secundarios graves, incluida la hepatotoxicidad .
Aplicaciones Científicas De Investigación
El ketoconazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición de las enzimas del citocromo P450.
Medicina: Utilizado para tratar infecciones fúngicas, dermatitis seborreica y síndrome de Cushing.
Industria: Empleados en la formulación de cremas antifúngicas, champús y medicamentos orales.
Análisis Bioquímico
Biochemical Properties
Ketoconazole plays a crucial role in biochemical reactions by inhibiting the enzyme sterol 14-α-demethylase, which is part of the cytochrome P450 enzyme system . This enzyme is responsible for converting lanosterol into ergosterol, a vital component of fungal cell membranes . By blocking this conversion, this compound disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components . Additionally, this compound interacts with other biomolecules, such as proteins and small ions, further compromising the fungal cell’s viability .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane synthesis, leading to cell death . In mammalian cells, this compound has been shown to inhibit steroidogenesis by blocking several cytochrome P450 enzymes in the adrenal glands . This inhibition results in reduced cortisol synthesis and can be used therapeutically in conditions like Cushing’s syndrome . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme iron of cytochrome P450 enzymes, particularly sterol 14-α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . This compound also inhibits other cytochrome P450 enzymes, such as CYP17A1, which is involved in steroidogenesis . This inhibition leads to decreased production of cortisol and other steroids, making this compound useful in treating hypercortisolism . Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of steroidogenesis and antifungal activity . The extent of these effects may diminish over time as the compound degrades or is metabolized by the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits fungal growth and reduces cortisol synthesis . At higher doses, this compound can cause toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while higher doses can lead to toxicity . Careful dose optimization is essential to balance efficacy and safety in animal studies and clinical applications .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP3A4 . The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can be further processed and excreted in the urine and feces . This compound’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing this compound’s therapeutic use and minimizing adverse effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream . This compound’s lipophilic nature allows it to accumulate in fatty tissues and cross cell membranes easily . This distribution pattern is essential for its therapeutic efficacy, as it ensures that this compound reaches the target sites, such as fungal cells or adrenal glands .
Subcellular Localization
This compound’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on sterol 14-α-demethylase and other enzymes involved in steroidogenesis . This compound may also localize to other cellular compartments, such as mitochondria, where it can affect additional metabolic processes . Post-translational modifications and targeting signals may influence this compound’s localization and activity within specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ketoconazol implica la reacción de 2,4-diclorofenilacetonitrilo con imidazol en presencia de una base para formar 1-(2,4-diclorofenil)-2-(1H-imidazol-1-il)etanona. Este intermedio luego se hace reaccionar con 1,3-dioxolano en presencia de un ácido para producir ketoconazol .
Métodos de producción industrial: La producción industrial de ketoconazol generalmente implica un proceso de síntesis de varios pasos. Los pasos clave incluyen:
Reacción de condensación: Reaccionar 2,4-diclorofenilacetonitrilo con imidazol.
Ciclización: Formar el anillo de 1,3-dioxolano.
Purificación: Usando técnicas como la cristalización y la cromatografía para obtener ketoconazol puro.
Análisis De Reacciones Químicas
Tipos de reacciones: El ketoconazol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La porción de imidazol puede oxidarse, principalmente mediada por enzimas del citocromo P450.
Reducción: Aunque menos común, las reacciones de reducción pueden ocurrir bajo condiciones específicas.
Sustitución: Los anillos aromáticos en el ketoconazol pueden sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y enzimas del citocromo P450.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos electrofílicos como los halógenos para reacciones de sustitución.
Productos principales:
Productos de oxidación: Incluyen varios metabolitos oxidados del anillo de imidazol.
Productos de reducción: Formas reducidas de los anillos aromáticos.
Productos de sustitución: Derivados halogenados de ketoconazol.
Comparación Con Compuestos Similares
Fluconazole: Another azole antifungal with a similar mechanism of action but better absorption and fewer side effects.
Itraconazole: A triazole antifungal with a broader spectrum of activity and lower toxicity compared to ketoconazole.
Clotrimazole: An older azole antifungal used primarily for topical applications.
Uniqueness of this compound: this compound was the first orally active azole antifungal and has a unique combination of antifungal, antiandrogenic, and antiglucocorticoid properties . its use has declined due to its potential for severe side effects, including hepatotoxicity .
Propiedades
Número CAS |
65277-42-1 |
|---|---|
Fórmula molecular |
C26H28Cl2N4O4 |
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
1-[4-[4-[[(2S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1 |
Clave InChI |
XMAYWYJOQHXEEK-ANWICMFUSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES isomérico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Apariencia |
White to off-white crystalline powder. |
Color/Form |
Crystals from 4-methylpentanone |
melting_point |
146 °C 148-152 °C |
| 65277-42-1 | |
Descripción física |
COLOURLESS CRYSTALS OR POWDER. |
Pictogramas |
Acute Toxic; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Solubility in water: none |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ketoconazole, Nizoral, Kuric, Fungoral, Ketoderm, Xolegel, Extina |
Presión de vapor |
Vapor pressure, Pa at 25 °C: (negligible) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[5-(4-aminophenoxy)pentyl]formamide](/img/structure/B1673540.png)


